molecular formula C19H13N3O B13862138 Phenyl(6-pyridin-2-ylimidazo[1,2-a]pyridin-2-yl)methanone

Phenyl(6-pyridin-2-ylimidazo[1,2-a]pyridin-2-yl)methanone

Cat. No.: B13862138
M. Wt: 299.3 g/mol
InChI Key: DRWFIEAOCYFOBI-UHFFFAOYSA-N
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Description

Phenyl-(6-pyridin-2-ylimidazo[1,2-a]pyridin-2-yl)methanone is a complex heterocyclic compound that features a fused imidazo[1,2-a]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of phenyl-(6-pyridin-2-ylimidazo[1,2-a]pyridin-2-yl)methanone typically involves multistep reactions starting from readily available precursors. One common approach is the condensation of 2-aminopyridine with a suitable aldehyde or ketone, followed by cyclization and functionalization steps. The reaction conditions often include the use of catalysts such as transition metals, and the reactions are carried out under controlled temperatures and inert atmospheres to ensure high yields and purity .

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that optimize yield and cost-effectiveness. Techniques such as continuous flow synthesis and automated reaction setups are employed to enhance efficiency and reproducibility. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: Phenyl-(6-pyridin-2-ylimidazo[1,2-a]pyridin-2-yl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Phenyl-(6-pyridin-2-ylimidazo[1,2-a]pyridin-2-yl)methanone has diverse applications in scientific research:

Mechanism of Action

The mechanism by which phenyl-(6-pyridin-2-ylimidazo[1,2-a]pyridin-2-yl)methanone exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The compound’s structure allows it to fit into active sites or binding pockets, thereby influencing the activity of the target molecules .

Comparison with Similar Compounds

Uniqueness: Phenyl-(6-pyridin-2-ylimidazo[1,2-a]pyridin-2-yl)methanone stands out due to its specific substitution pattern and the presence of both phenyl and pyridinyl groups. This unique combination enhances its potential for diverse applications and interactions with various molecular targets .

Properties

Molecular Formula

C19H13N3O

Molecular Weight

299.3 g/mol

IUPAC Name

phenyl-(6-pyridin-2-ylimidazo[1,2-a]pyridin-2-yl)methanone

InChI

InChI=1S/C19H13N3O/c23-19(14-6-2-1-3-7-14)17-13-22-12-15(9-10-18(22)21-17)16-8-4-5-11-20-16/h1-13H

InChI Key

DRWFIEAOCYFOBI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CN3C=C(C=CC3=N2)C4=CC=CC=N4

Origin of Product

United States

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